11alpha-Hydroxy methandrostenolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25356-68-7 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h6,8,10,14-17,22-23H,4-5,7,9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
JYSKGJQTRZNVIX-QMNUTNMBSA-N |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Other CAS No. |
25356-68-7 |
Origin of Product |
United States |
Metabolic Fate and Biochemical Interactions of 11α Hydroxy Methandrostenolone
Enzymatic Conversions and Intermediate Formation
The enzymatic modification of 11α-Hydroxy methandrostenolone (B1676361) is a key aspect of its metabolism, involving several types of reactions and enzymes.
The 11α-hydroxyl group of this steroid can undergo oxidation-reduction reactions. 11β-Hydroxysteroid dehydrogenase (11β-HSD) is a significant enzyme in this process, catalyzing the interconversion between a hydroxyl group and a keto group. nih.gov Specifically, 11β-HSD1, with its reductase activity, is favored by the presence of NADPH, while its oxidase activity is favored by NADP+. nih.gov This enzymatic action can convert the 11α-hydroxy group into an 11-keto group, and vice-versa.
The interconversion between 11-hydroxy and 11-keto steroids is a well-documented metabolic pathway. For instance, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) facilitates the conversion of 11-ketotestosterone (B164220) to its 11β-hydroxy form. nih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the oxidation of 11β-hydroxyandrostenedione and 11β-hydroxytestosterone to their corresponding 11-keto forms. nih.gov This reversible reaction is crucial in modulating the biological activity of these steroids.
The formation of hydroxylated steroids, including 11α-Hydroxy methandrostenolone, is primarily mediated by hydroxylase enzymes, particularly those from the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are essential for the structural modification of steroids, which in turn affects their biological activity. nih.gov For example, CYP11B1 and CYP11B2 are known to be involved in the hydroxylation of androgens like androstenedione (B190577) and testosterone (B1683101). nih.gov While the specific CYP enzyme responsible for the 11α-hydroxylation of methandrostenolone is not definitively identified in the provided context, the general mechanism involves the introduction of a hydroxyl group onto the steroid scaffold. nih.gov
| Enzyme Family | General Function in Steroid Metabolism |
| Cytochrome P450 (CYP) | Catalyze hydroxylation reactions, introducing hydroxyl groups at various positions on the steroid nucleus. nih.gov |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Mediate the interconversion between 11-hydroxy and 11-keto steroids. nih.govnih.gov |
Conjugation Pathways
To facilitate excretion, steroid metabolites like 11α-Hydroxy methandrostenolone undergo conjugation reactions, which increase their water solubility.
Glucuronidation is a major pathway for the phase II metabolism of steroids. This process involves the attachment of a glucuronic acid moiety to the steroid metabolite, making it more polar and readily excretable in the urine. The primary urinary metabolites of metandienone, the parent compound of 11α-Hydroxy methandrostenolone, are detectable for up to three days, indicating that they undergo such conjugation processes. wikipedia.org
Comparative Biochemistry of 11α-Hydroxylated Steroids
The enzymatic process of 11α-hydroxylation is not unique to methandrostenolone and has been observed across a range of androgens and estrogens. This transformation is often mediated by microbial enzymes, particularly from fungi, which have been harnessed for the industrial production of various steroid intermediates. nih.govnih.gov
Analogous Hydroxylation Patterns in Other Androgens and Estrogens
The biotransformation of the anabolic steroid methandrostenolone (Dianabol) by the filamentous fungus Cunninghamella elegans has been shown to yield several hydroxylated metabolites, including 11α,17β-dihydroxy-17α-methylandrost-1,4-dien-3-one, which is 11α-Hydroxy methandrostenolone. This demonstrates a direct microbial pathway for the 11α-hydroxylation of methandrostenolone.
This pattern of 11α-hydroxylation is analogous to the metabolism of other steroids by various microorganisms. For instance, fungi such as Aspergillus and Rhizopus species are known to perform 11α-hydroxylation on progesterone (B1679170), a key precursor in the synthesis of corticosteroids. nih.govnih.gov This process is a cornerstone of the pharmaceutical industry for producing hydrocortisone (B1673445) and other valuable steroids.
Furthermore, studies on the metabolism of 11α-hydroxyprogesterone have revealed that it can be further converted by human enzymes. Specifically, the enzyme cytochrome P450 17A1 (CYP17A1) can metabolize 11α-hydroxyprogesterone into 11α-hydroxyandrostenedione. nih.gov This provides a clear enzymatic precedent for the conversion of an 11α-hydroxylated steroid into an 11α-hydroxylated androgen precursor. While direct evidence for the specific enzymes metabolizing 11α-Hydroxy methandrostenolone in humans is limited, the existing data on analogous compounds suggest potential pathways.
The following table summarizes the analogous hydroxylation patterns in different steroids:
| Original Steroid | Hydroxylating Organism/Enzyme | 11α-Hydroxylated Product |
| Methandrostenolone | Cunninghamella elegans | 11α-Hydroxy methandrostenolone |
| Progesterone | Aspergillus and Rhizopus spp. | 11α-Hydroxyprogesterone |
| 11α-Hydroxyprogesterone | CYP17A1 (human) | 11α-Hydroxyandrostenedione |
Influence of 11α-Hydroxylation on Steroid Structure-Function Relationships
The addition of a hydroxyl group at the 11α-position significantly alters the three-dimensional structure of the steroid molecule, which in turn has a profound impact on its biological activity. Research comparing the bioactivity of various 11-oxygenated androgens provides critical insights into these structure-function relationships.
A key finding is that 11α-hydroxylated androgens exhibit minimal or no androgenic bioactivity. nih.gov In vitro studies using both yeast and mammalian cell bioassays have demonstrated that while 11-keto derivatives of testosterone and dihydrotestosterone (B1667394) retain some androgenic activity (albeit lower than their parent compounds), their 11α-hydroxy counterparts are essentially inactive. nih.gov
This loss of activity suggests that the presence of the bulky, polar 11α-hydroxyl group likely hinders the proper binding of the steroid to the androgen receptor. The androgen receptor's ligand-binding pocket is highly specific, and the steric hindrance introduced by the 11α-hydroxyl group may prevent the optimal conformation required for receptor activation.
In contrast, the 11β-hydroxy counterparts of androgens can retain significant biological activity, highlighting the critical importance of the stereochemistry of the hydroxyl group at this position. The axial orientation of the 11β-hydroxyl group may allow for a more favorable interaction within the receptor pocket compared to the equatorial 11α-hydroxyl group.
The table below outlines the influence of 11-oxygenation on the androgenic activity of select steroids:
| Steroid Derivative | Relative Androgenic Bioactivity |
| Testosterone | High |
| 11-Ketotestosterone | Lower than Testosterone |
| 11α-Hydroxytestosterone | Minimal to none |
| 11β-Hydroxytestosterone | Variable, can retain activity |
| Dihydrotestosterone (DHT) | Very High |
| 11-Ketodihydrotestosterone | Lower than DHT |
Analytical Methodologies for Identification and Quantification in Research
Spectroscopic Characterization of Steroid Structures
Spectroscopic techniques are essential for the definitive structural elucidation of new or uncharacterized steroid metabolites. While chromatography separates the compounds, spectroscopy provides the detailed information needed to determine their precise chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules, including steroids. mdpi.com Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of a molecule. elsevierpure.com For steroid analysis, high-field NMR is often used to resolve the complex, overlapping signals that are characteristic of these molecules. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the connectivity of atoms within the steroid nucleus and its side chains. rsc.orgmdpi.com
In the context of methandrostenolone (B1676361) metabolism, NMR has been crucial for confirming the structures of synthesized reference standards and isolated metabolites. researchgate.netnih.gov For example, NMR data can definitively establish the stereochemistry at various chiral centers, such as the C5 position, by analyzing the chemical shifts of key signals like the C19 methyl group. nih.gov This level of structural detail is often unattainable by mass spectrometry alone and is vital for understanding the metabolic pathways of steroids.
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. biomedres.us
When a steroid molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is often unique to a specific compound and can be used as a chemical fingerprint for identification. dshs-koeln.denih.gov For instance, the mass spectra of TMS-derivatized metabolites of 17-methylated steroids often show a characteristic loss of 103 u, corresponding to a •CH₂-O-TMS fragment. dshs-koeln.de By analyzing these fragmentation patterns, researchers can deduce structural features of the metabolite, such as the presence of hydroxyl groups and modifications to the steroid's ring structure. nih.gov Tandem mass spectrometry (MS/MS) further refines this process by selecting a specific parent ion, fragmenting it, and then analyzing the resulting product ions, which greatly enhances the specificity of the analysis. sciex.com This detailed fragmentation analysis is a cornerstone of identifying novel metabolites in complex biological samples. nih.gov
| Spectroscopic Technique | Information Provided | Application in Steroid Analysis |
| NMR Spectroscopy | Detailed 3D structure, stereochemistry, connectivity of atoms. | Definitive structural elucidation of novel metabolites and synthesized reference standards. researchgate.netnih.gov |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns. | Identification and characterization of metabolites in complex mixtures. dshs-koeln.denih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule.
In the context of 11alpha-Hydroxy methandrostenolone, IR spectroscopy can be used to confirm the presence of key functional groups. For instance, the hydroxyl (-OH) group, introduced during metabolism, will exhibit a characteristic absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) group of the α,β-unsaturated ketone in the A-ring of the steroid nucleus will also have a distinct absorption peak.
Studies on related steroid structures, such as 17beta-hydroxy-17-methyl-2-oxa-5alpha-androstan-3-one, have utilized IR spectroscopy to investigate the influence of solvents on the vibrational frequencies of carbonyl groups. nih.gov Such research highlights the sensitivity of IR spectroscopy to the molecular environment and its utility in detailed structural analysis. nih.gov
Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 |
| Carbonyl (Ketone) | C=O stretch | 1650-1690 |
| Alkene | C=C stretch | 1600-1680 |
| Methyl | C-H stretch | 2850-2960 |
| Methylene | C-H stretch | 2840-2880 |
Note: The exact frequencies can be influenced by the molecular structure and the sample's physical state.
Development and Validation of Analytical Assays for Steroid Metabolites
The development and validation of analytical assays are critical for ensuring the accuracy, reliability, and reproducibility of measurements of steroid metabolites like this compound. These assays are essential for a wide range of applications, from metabolic studies to clinical and forensic toxicology.
The process typically involves several key stages, including sample preparation, chromatographic separation, and detection.
Sample Preparation: Biological samples, such as urine or blood, are complex mixtures. Therefore, a crucial first step is to extract and purify the analytes of interest. Common techniques include:
Liquid-liquid extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
Solid-phase extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. youtube.com
Protein precipitation: This is often used to remove proteins from plasma or serum samples that can interfere with the analysis. youtube.com
Chromatographic Separation: Chromatography is used to separate the target analyte from other compounds in the sample.
Gas chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. Derivatization is often required for steroids to increase their volatility. GC coupled with mass spectrometry (GC-MS) has traditionally been a cornerstone in steroid analysis. nih.gov
Liquid chromatography (LC): This is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly used for their high resolution and speed. nih.gov
Detection: Mass spectrometry (MS) is the most widely used detection method in steroid analysis due to its high sensitivity and specificity.
Mass Spectrometry (MS): This technique ionizes molecules and then separates the ions based on their mass-to-charge ratio. When coupled with chromatography (GC-MS or LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. nih.gov
Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and can provide even greater specificity and sensitivity, which is particularly important for detecting trace levels of metabolites in complex matrices. nih.gov
Assay Validation: Once an analytical method is developed, it must be rigorously validated to ensure its performance characteristics meet the requirements of the intended application. Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of measurements of the same sample.
Linearity and Range: The concentration range over which the method provides a linear response.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), have further enhanced the capabilities for detecting and identifying novel steroid metabolites. nih.gov For instance, techniques like LC-Q-HRMS are being explored for the direct analysis of phase II metabolites, which can provide longer detection windows for certain compounds. wada-ama.org
Table 2: Common Analytical Techniques in Steroid Metabolite Analysis
| Technique | Principle | Common Application in Steroid Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Routine screening and quantification of known steroid metabolites. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds in a liquid mobile phase followed by mass-based detection. | Analysis of a wide range of steroids and their conjugates, including less volatile and thermally labile metabolites. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Identification of unknown metabolites and high-confidence confirmation of known compounds. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for enhanced specificity and sensitivity. | Targeted quantification of low-level metabolites in complex matrices. nih.gov |
The ongoing development of these sophisticated analytical methods is crucial for advancing our understanding of steroid metabolism and for ensuring the integrity of various testing programs.
Structural Investigations and Chemical Derivatization for Research Purposes
Stereochemical Aspects of 11α-Hydroxylation
The 11α-hydroxyl group is positioned on the α-face (bottom face) of the steroid. This specific orientation is crucial and is typically achieved through highly stereoselective enzymatic reactions, often employing fungal species such as Rhizopus or Aspergillus. nih.govmdpi.com These microbial transformations are renowned for their ability to introduce hydroxyl groups at specific positions with high precision, a task that is challenging to accomplish through traditional chemical synthesis. nih.gov
Chemical Synthesis of 11α-Hydroxylated Steroids for Reference and Research
The synthesis of 11α-hydroxylated steroids is essential for generating reference standards for analytical purposes and for conducting further research into their biological activities. While microbial hydroxylation is a common method for large-scale production, chemical synthesis routes are also employed, particularly for creating specific analogs and derivatives.
One established method for introducing a hydroxyl group at the 6β-position, which can be conceptually related to hydroxylation at other positions, involves the light-induced autooxidation of trimethylsilyl (B98337) 3,5-dienol ethers. nih.gov This process has been used to synthesize 6β-hydroxy metabolites of various anabolic steroids. nih.gov A similar strategic approach could potentially be adapted for the synthesis of 11α-hydroxylated compounds, although the regioselectivity would need to be carefully controlled.
Another synthetic strategy involves the conjugate addition of a silyl-cuprate reagent, which acts as a masked hydroxyl group, to an appropriate enone precursor. nih.gov This method has been successfully used to synthesize various hydroxylated steroids. nih.gov For the synthesis of 11α-hydroxy methandrostenolone (B1676361), this would likely involve a multi-step process starting from a suitable methandrostenolone precursor.
The synthesis of turkesterone (B103) 11α-acyl derivatives provides a relevant example of selective derivatization of the 11α-hydroxyl group. nih.gov This process involves protecting other reactive hydroxyl groups on the steroid backbone to allow for the specific acylation of the 11α-hydroxyl. nih.govresearchgate.net This highlights the importance of protecting group strategies in the chemical synthesis of complex steroids.
Furthermore, recombinant microorganisms are being developed to produce 11α-hydroxylated steroids directly from sterols in a single fermentation step, offering a more efficient and streamlined alternative to traditional multi-step chemical synthesis. nih.gov
Derivatization Strategies for Enhanced Analytical Detection and Characterization
Chemical derivatization is a critical step in the analysis of steroids like 11α-Hydroxy methandrostenolone, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization serves to improve the volatility, thermal stability, and ionization efficiency of the analyte, thereby enhancing the sensitivity and specificity of the detection method. nih.govresearchgate.net
For GC-MS analysis, silylation is a widely used derivatization technique for hydroxylated steroids. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert hydroxyl groups into their trimethylsilyl (TMS) ethers. mdpi.comnih.gov This process increases the volatility of the steroid, making it suitable for analysis by GC. The resulting TMS derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov
In the context of LC-MS, derivatization is often employed to improve the ionization efficiency of the analyte, leading to better sensitivity. nih.gov Various reagents can be used to introduce a readily ionizable group onto the steroid molecule. For instance, hydroxylamine (B1172632) can be used to derivatize carbonyl groups, which can significantly enhance the signal response in mass spectrometry. nih.gov While 11α-Hydroxy methandrostenolone primarily features a hydroxyl group, derivatization of its keto group could also be a viable strategy for enhancing its detection.
The choice of derivatization reagent and method depends on the specific analytical technique being used and the functional groups present in the molecule. The table below summarizes some common derivatization strategies applicable to hydroxylated steroids.
| Analytical Technique | Functional Group Targeted | Derivatization Reagent | Purpose of Derivatization |
|---|---|---|---|
| GC-MS | Hydroxyl | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability |
| GC-MS | Hydroxyl | Mixture of MSTFA, NH4I, and DTT | Increase intensity of molecular ion |
| LC-MS | Hydroxyl | Dansyl chloride | Improve ionization efficiency and sensitivity |
| LC-MS | Hydroxyl | Picolinic acid | Improve ionization efficiency |
| LC-MS | Carbonyl | Hydroxylamine | Improve ionization efficiency |
Future Directions in Academic Research on 11α Hydroxy Methandrostenolone
Exploration of Novel Biotransformation Pathways and Microorganisms
The transformation of methandrostenolone (B1676361) into its 11α-hydroxylated form is a known metabolic process, with research indicating that certain microorganisms are capable of facilitating this specific reaction. A notable example is the biotransformation of Dianabol (a common trade name for methandrostenolone) by the filamentous fungus Cunninghamella elegans, which has been shown to produce 11α,17β-dihydroxy-17α-methylandrost-1,4-dien-3-one. acs.orgnih.gov This capability highlights the potential of using microbial systems to generate reference standards for this metabolite. nih.gov
Future research should expand the search for other microorganisms that can perform this valuable 11α-hydroxylation. Fungi from the genera Aspergillus and Rhizopus are well-documented for their ability to carry out 11α-hydroxylation on a variety of steroid substrates. nih.govnih.govresearchgate.netnih.gov For instance, Aspergillus ochraceus has demonstrated stereospecific 11α-hydroxylation of progesterone (B1679170). nih.gov Similarly, Rhizopus species are employed in industrial steroid production for their 11α-hydroxylating capabilities. nih.govresearchgate.net Systematic screening of different strains within these and other fungal genera could uncover more efficient or novel biocatalysts for the production of 11α-Hydroxy methandrostenolone.
Moreover, investigating the broader metabolic capabilities of these microorganisms could reveal entirely new biotransformation pathways for methandrostenolone, leading to the discovery of other novel metabolites. The use of microbial models is a cost-effective and environmentally friendly approach compared to traditional chemical synthesis for producing steroid analogues. nih.gov
Table 1: Microorganisms of Interest for 11α-Hydroxylation of Steroids
| Microorganism | Known Substrate(s) for 11α-Hydroxylation | Reference(s) |
| Cunninghamella elegans | Methandrostenolone (Dianabol) | acs.orgnih.gov |
| Aspergillus ochraceus | Progesterone | nih.govnih.gov |
| Aspergillus nidulans | Steroids | nih.gov |
| Rhizopus nigricans | Progesterone and other 3-keto-4-ene steroids | nih.gov |
| Rhizopus oryzae | Progesterone, testosterone (B1683101), 11-deoxycorticosterone, 11-deoxycortisol | nih.govresearchgate.net |
| Botryosphaerica obtusa | Progesterone | nih.gov |
| Mucor racemosus | Progesterone | nih.gov |
| Nigrospora sphaerica | Progesterone | nih.gov |
Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate identification and quantification of 11α-Hydroxy methandrostenolone within complex biological matrices necessitates the use of sophisticated analytical methodologies. Future research will undoubtedly rely on the continued advancement and application of these techniques for comprehensive metabolite profiling.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of steroid metabolites due to its high sensitivity and specificity. nih.govnih.govnih.govsciex.comdiva-portal.org The development of targeted LC-MS/MS methods, such as those using selected reaction monitoring (SRM), will be crucial for the sensitive detection of 11α-Hydroxy methandrostenolone and its conjugates in various biological samples. nih.gov
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages for metabolite identification. nih.govresearchgate.netproteabio.com The high mass accuracy of HRMS instruments, such as Orbitrap and Q-TOF systems, allows for the confident determination of elemental compositions of unknown metabolites, facilitating their structural elucidation. nih.govlabrulez.com Non-targeted data acquisition strategies, followed by data mining techniques like mass defect filtering, can help in the discovery of novel, unexpected metabolites of methandrostenolone. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that will be indispensable for the unambiguous structural confirmation of 11α-Hydroxy methandrostenolone and other novel metabolites. nih.govresearchgate.net One- and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom in the molecule, which is essential for confirming the position and stereochemistry of the hydroxyl group. researchgate.net
Table 2: Key Analytical Techniques for Steroid Metabolite Analysis
| Technique | Application in 11α-Hydroxy Methandrostenolone Research | Reference(s) |
| LC-MS/MS | Targeted quantification and detection in biological matrices. | nih.govnih.govnih.govsciex.comdiva-portal.org |
| LC-HRMS | Accurate mass measurement for metabolite identification and structural elucidation. | nih.govresearchgate.netproteabio.comlabrulez.com |
| GC-MS | Analysis of steroid profiles, often requiring derivatization. | nih.gov |
| NMR Spectroscopy | Unambiguous structural confirmation and stereochemical analysis. | nih.govresearchgate.net |
Further Elucidation of Enzymatic Catalysis and Stereocontrol in Steroid Hydroxylation
The enzymatic machinery responsible for the highly specific 11α-hydroxylation of steroids in fungi is primarily composed of cytochrome P450 (CYP) monooxygenases. asm.orgnih.govnih.gov These enzymes, in conjunction with a redox partner, catalyze the insertion of an oxygen atom from molecular oxygen into the steroid nucleus with remarkable regio- and stereoselectivity. acs.orgnih.govresearchgate.netstmarys-ca.edu
A key area for future research is the identification and characterization of the specific CYP enzyme(s) responsible for the 11α-hydroxylation of methandrostenolone in microorganisms like Cunninghamella elegans. The identification of the gene encoding the 11α-steroid hydroxylase from Rhizopus oryzae, designated as CYP509C12, provides a blueprint for similar investigations in other fungi. nih.govresearchgate.net Once identified, these enzymes can be heterologously expressed in suitable hosts, such as yeast, to study their substrate specificity and catalytic mechanism in detail. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying 11α-hydroxy methandrostenolone and its metabolites in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are the gold standards for detecting 11α-hydroxy methandrostenolone and its metabolites. For example, UHPLC/HRMS can resolve isomers like 16α- and 16β-hydroxylated derivatives, which are critical for distinguishing metabolic pathways . Gas chromatography-MS (GC-MS) is also effective for volatile derivatives, particularly when analyzing stable metabolites in urine or serum .
Q. What are the primary metabolic pathways of 11α-hydroxy methandrostenolone in mammalian models?
- Methodological Answer : Key pathways include hydroxylation at C-6β, C-16α/β, and dihydroxylation at C-6β/C-16β. Rabbit studies show novel C-16 hydroxylation not observed in other species, suggesting species-specific metabolism. Enzymatic reduction of the 3-keto group and isomerization at C-5 (5α/5β) are also common. Researchers should prioritize liver microsomal assays to map cytochrome P450 (CYP) involvement .
Q. How can researchers validate the stability of 11α-hydroxy methandrostenolone metabolites for long-term detection?
- Methodological Answer : Use humanized murine models (e.g., uPA+/+-SCID mice) to simulate human metabolic conditions. These models retain human hepatic enzymes, enabling the identification of stable metabolites after single or multiple dosing. Stability can be confirmed via longitudinal urine sampling and LC-MS/MS analysis over weeks .
Advanced Research Questions
Q. How do contradictory findings on 11α-hydroxy methandrostenolone’s effects (e.g., body weight changes in animal studies) arise, and how should they be addressed?
- Methodological Answer : Discrepancies often stem from differences in experimental design, such as dosing regimens (acute vs. chronic), training protocols (anaerobic vs. sedentary models), or interspecies variability. To reconcile contradictions, conduct meta-analyses with standardized variables (e.g., fixed dosing at 1–5 mg/kg/day in rats) and control for confounders like exercise-induced stress. Cross-validate results using multiple species (e.g., mice, rabbits) .
Q. What in vitro models best replicate the hepatic metabolism of 11α-hydroxy methandrostenolone for toxicity studies?
- Methodological Answer : Primary human hepatocytes or HepaRG cells are optimal for CYP-mediated metabolism studies. Co-culture systems with Kupffer cells can mimic inflammatory responses. For mechanistic insights, use CRISPR-edited cell lines to knock out specific CYP isoforms (e.g., CYP3A4, CYP2C9) and assess metabolite profiles .
Q. How can non-targeted metabolomics improve the detection of novel 11α-hydroxy methandrostenolone metabolites?
- Methodological Answer : Apply high-resolution LC-HRMS with data-dependent acquisition (DDA) to capture untargeted metabolite signatures. Pair this with bioinformatics tools (e.g., XCMS Online, GNPS) to annotate unknown peaks. Validate candidates using isotopic labeling and synthetic standards. This approach is particularly effective in humanized mouse models, where novel hydroxylated and glucuronidated metabolites have been identified .
Q. What ethical and practical challenges arise when studying 11α-hydroxy methandrostenolone in human subjects, and how can they be mitigated?
- Methodological Answer : Ethical constraints prohibit direct administration in humans. Alternatives include:
- Using archived samples from anti-doping databases.
- Chimeric mouse models with humanized livers to approximate human metabolism.
- In silico simulations (e.g., molecular docking with androgen receptors) to predict biological activity without in vivo trials .
Methodological Guidelines for Experimental Design
- Dosing Protocols : For rodent studies, administer 11α-hydroxy methandrostenolone orally at 1–10 mg/kg/day for 4–8 weeks to observe chronic effects. Include vehicle controls (e.g., cyclodextrin solutions) to account for solvent interactions .
- Data Interpretation : Use multivariate statistics (PCA, PLS-DA) to distinguish metabolite clusters in complex datasets. Report effect sizes and confidence intervals to address reproducibility concerns .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
